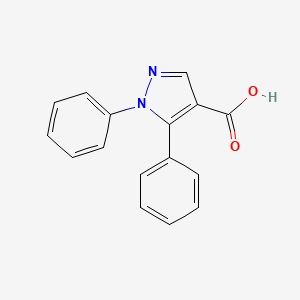

1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1,5-diphenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-diphenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-17-18(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHUVOWHZCRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396616 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98700-53-9 | |

| Record name | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-diphenyl-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid

Foreword: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for phenyl rings have cemented its status as a "privileged scaffold".[1] Compounds incorporating this moiety are found in a wide array of pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant. Within this broad class, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid represents a core structure whose derivatives are actively being explored for their therapeutic potential, particularly in oncology and inflammatory diseases.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering field-proven insights for researchers in drug discovery and chemical development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a molecule is the first step in any rational drug design or chemical synthesis campaign. 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a solid, polycyclic aromatic compound whose properties are influenced by the pyrazole core, the two phenyl substituents, and the carboxylic acid functional group.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₆H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 264.28 g/mol | (Calculated) |

| CAS Number | 98700-53-9 | [4] |

| Appearance | Solid (predicted) | Based on analogous structures |

| Melting Point | ~220-230 °C (estimated) | Estimated based on the analog 1-phenyl-1H-pyrazole-4-carboxylic acid (222-227 °C). |

| pKa | ~3.5 - 4.5 (estimated) | Carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyrazole and phenyl rings. |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Typical for aromatic carboxylic acids. |

Synthesis and Reactivity

The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is most effectively achieved through a multi-step sequence involving the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack cyclization and subsequent oxidation. This route offers high yields and regiochemical control.

Synthetic Pathway: Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated substrates.[5][6] In this context, it facilitates the construction of the pyrazole-4-carbaldehyde core, which is a direct precursor to the desired carboxylic acid.

Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate 1)

-

Rationale: This initial condensation reaction forms the N-N bond and the carbon backbone required for the subsequent cyclization. Acetic acid serves as a catalyst to activate the carbonyl group of acetophenone.

-

To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product hydrazone will often precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate 2) via Vilsmeier-Haack Reaction

-

Rationale: The Vilsmeier reagent, a chloromethyleneiminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both the cyclizing and formylating agent.[7] The reaction proceeds through electrophilic attack on the enamine tautomer of the hydrazone.

-

In a three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to anhydrous DMF (10.0 eq) at 0 °C with vigorous stirring.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[5]

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or potassium carbonate solution until the pH is ~7-8.

-

The solid aldehyde product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol can be performed for purification.

Step 3: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (Final Product)

-

Rationale: A standard oxidation of the aldehyde functional group is required to yield the final carboxylic acid. Sodium chlorite is a mild and effective oxidant for this transformation, often used with a chlorine scavenger like hydrogen peroxide or 2-methyl-2-butene.

-

Suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (2.0 eq) to the suspension.

-

In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature.

-

Stir the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Adjust the pH of the solution to ~2-3 with 1M HCl. The carboxylic acid will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Reactivity

The reactivity of the title compound is dominated by its carboxylic acid moiety. This group is a versatile handle for derivatization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Amide Bond Formation: The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Caption: General workflow for pyrazole-4-carboxamide synthesis.

Spectral Characterization

| Technique | Predicted Spectral Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~8.0-8.2 ppm: Singlet, 1H (pyrazole C3-H).~7.2-7.8 ppm: Multiplets, 10H (protons of the two phenyl rings). The exact shifts will depend on the anisotropic effects and relative orientation of the rings. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O).~140-150 ppm: Quaternary carbons of the pyrazole ring (C4, C5) and the ipso-carbons of the phenyl rings.~120-135 ppm: Aromatic carbons of the phenyl rings and the C3 of the pyrazole ring.~110-115 ppm: Quaternary carbon C4 of the pyrazole ring (site of COOH substitution). |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Very broad band due to O-H stretching of the hydrogen-bonded carboxylic acid dimer.~1680-1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid.~1590-1610 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.~1450-1500 cm⁻¹: Aromatic ring skeletal vibrations. |

| Mass Spec. (EI) | m/z 264: Molecular ion peak [M]⁺.m/z 219: Fragment corresponding to the loss of the carboxyl group (-COOH).m/z 77: Fragment corresponding to a phenyl cation [C₆H₅]⁺. |

Applications in Drug Development and Biological Activity

The 1,5-diaryl pyrazole scaffold is a highly validated pharmacophore in drug discovery. Derivatives of this core structure have demonstrated significant activity against a range of biological targets, primarily in the fields of inflammation and oncology.[3][10]

Anti-inflammatory Activity: COX Inhibition

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Structure-activity relationship studies on related 1,5-diaryl pyrazoles suggest that electron-withdrawing groups (e.g., halogens) on the phenyl rings can enhance COX-2 inhibitory activity and selectivity.[3] The carboxylic acid moiety of the title compound can serve as a critical anchoring point within the active site of these enzymes, mimicking the natural substrate.

Anticancer Potential

Beyond inflammation, pyrazole derivatives are widely investigated as anticancer agents.[2][11] They have been shown to target various pathways crucial for cancer cell proliferation and survival, including:

-

Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are overactive in cancer cells.

-

Apoptosis Induction: Certain derivatives can trigger programmed cell death in tumor cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

The 1,5-diphenylpyrazole framework provides a rigid scaffold that can be decorated with various functional groups to optimize binding affinity and selectivity for specific anticancer targets.

Conclusion

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a molecule of significant interest, serving as both a valuable synthetic intermediate and a core scaffold for the development of new therapeutic agents. Its well-defined synthesis via the Vilsmeier-Haack reaction allows for accessible production, while the reactivity of its carboxylic acid group provides a gateway for extensive chemical modification. With a strong precedent for potent anti-inflammatory and anticancer activity among its derivatives, this compound represents a rich platform for further exploration by researchers and scientists dedicated to advancing chemical synthesis and drug discovery.

References

-

1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved January 12, 2026, from [Link]

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. (2024, April 3). NIH National Library of Medicine. Retrieved January 12, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Growing Science. Retrieved January 12, 2026, from [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2015, October 5). SpringerLink. Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023, July 31). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved January 12, 2026, from [Link]

-

Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23). ResearchGate. Retrieved January 12, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012, January 18). ACS Publications. Retrieved January 12, 2026, from [Link]

-

The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. researchgate.net [researchgate.net]

- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9 [chemicalbook.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Structure Elucidation of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Foreword: The Pyrazole Scaffold in Modern Research

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmacological agents.[1] Its presence in drugs like Celecoxib (anti-inflammatory), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic) underscores the therapeutic potential of this heterocyclic system.[1] The versatility of the pyrazole ring allows for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and complete structural elucidation of a key derivative, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a compound of significant interest for drug development professionals.

Part 1: Synthesis via Knorr Pyrazole Condensation

The most direct and reliable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first described in 1883.[1][3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[4][5] The reaction is known for its efficiency and high yields, driven by the formation of a stable aromatic product.[6]

Mechanistic Rationale

The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid proceeds through the reaction of ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (a 1,3-dicarbonyl compound) with phenylhydrazine. The mechanism involves an initial acid-catalyzed condensation of one of the hydrazine's nitrogen atoms onto a carbonyl group to form a hydrazone intermediate. Subsequently, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group. A dehydration step then follows, leading to the formation of the stable aromatic pyrazole ring.[4][6][7]

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

-

To a 100 mL round-bottom flask, add ethyl 2-benzoyl-3-phenyl-3-oxopropanoate (1 eq.).

-

Dissolve the starting material in 30 mL of ethanol.

-

Add phenylhydrazine (1.1 eq.) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.[6]

-

Fit the flask with a condenser and heat the mixture to reflux (approx. 80-90°C) with stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction to cool to room temperature. The product will often precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Wash the crude product with cold ethanol and dry under vacuum.

Step 2: Hydrolysis to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid

-

Suspend the crude ethyl ester in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution to a pH of approximately 2-3 by slowly adding 2M hydrochloric acid (HCl).

-

A white precipitate of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry in a vacuum oven at 60°C.

Part 2: The Analytical Workflow for Structural Elucidation

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of a molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Integrated workflow for structural elucidation.

Part 3: Spectroscopic Data Interpretation

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. |

| ~8.35 | Singlet | 1H | H-3 (Pyrazole) | The lone proton on the pyrazole ring is in an electron-deficient environment, shifting it downfield. |

| ~7.20 - 7.60 | Multiplet | 10H | Aromatic-H (Phenyl rings) | Protons on the two phenyl rings will overlap, creating a complex multiplet in the characteristic aromatic region. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and chemical environment.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165.0 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| ~148.0 | C -5 (Pyrazole) | The pyrazole carbon atom bonded to the phenyl group at position 5. |

| ~142.0 | C -3 (Pyrazole) | The pyrazole carbon atom bearing the H-3 proton. |

| ~125.0 - 138.0 | Aromatic C 's | Multiple signals corresponding to the carbons of the two phenyl rings. The exact shifts depend on their position relative to the pyrazole ring. |

| ~115.0 | C -4 (Pyrazole) | The pyrazole carbon atom bonded to the carboxylic acid group. |

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | Carboxylic Acid | O-H Stretch |

| ~1700 | Strong | Carboxylic Acid | C=O Stretch |

| ~1595, ~1490 | Medium-Strong | Aromatic Rings | C=C Stretch |

| ~1550 | Medium | Pyrazole Ring | C=N Stretch |

| ~3050 | Medium-Weak | Aromatic | C-H Stretch |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state.[8][9]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. The fragmentation pattern offers further structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale |

| 278 | [M]⁺ | The molecular ion peak, corresponding to the molecular formula C₁₆H₁₂N₂O₂. |

| 233 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 171 | [M - COOH - N₂ - HCN]⁺ | Subsequent fragmentation of the pyrazole ring is common, often involving the loss of N₂ and HCN.[10] |

| 77 | [C₆H₅]⁺ | A prominent peak corresponding to the phenyl cation, indicative of the phenyl substituents. |

Part 4: Final Structure Confirmation

The convergence of data from these orthogonal analytical techniques provides an undeniable confirmation of the structure of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

-

Mass Spectrometry confirms the molecular weight is 278 g/mol , matching the expected formula.

-

FTIR Spectroscopy confirms the presence of the critical carboxylic acid functional group (O-H and C=O stretches) and the aromatic pyrazole and phenyl rings.

-

¹³C NMR Spectroscopy shows the correct number of carbon atoms for the proposed structure, including the distinct signals for the carbonyl, pyrazole, and phenyl carbons.

-

¹H NMR Spectroscopy provides the final piece of the puzzle, showing the characteristic proton signals for the acidic proton, the lone pyrazole proton, and the ten protons of the two phenyl rings, all with the correct integration.

This systematic and multi-faceted approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative elucidation of the target compound's structure.

Caption: Final elucidated structure and properties.

References

-

F. G. Caliendo, G. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

- Google Patents. (n.d.). Process for the preparation of pyrazoles.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]

-

Unknown. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

-

ResearchGate. (2013). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

ResearchGate. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

-

ResearchGate. (2012). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate. [Link]

-

ResearchGate. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Cambridge University Press & Assessment. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

-

PMC, NIH. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC, NIH. [Link]

-

SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. [Link]

-

OUCI. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. [Link]

-

Physics @ Manasagangotri. (2015). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. name-reaction.com [name-reaction.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomphysics.net [uomphysics.net]

- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (CAS: 98700-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-diphenyl-1H-pyrazole-4-carboxylic acid, bearing the CAS number 98700-53-9, is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This guide provides a comprehensive technical overview of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, including its chemical and physical properties. It will delve into established synthesis methodologies for related pyrazole-4-carboxylic acids, offering a foundational understanding for its preparation and purification. Furthermore, this document will explore the potential biological activities and therapeutic applications of this molecule by drawing parallels with structurally similar compounds, particularly in the realms of anti-inflammatory and enzyme inhibitory action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid starting point for the investigation and utilization of this promising chemical entity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 98700-53-9 | [3][4] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |

| Molecular Weight | 264.28 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from suppliers |

| Purity | Typically >95% | [3] |

| SMILES | O=C(O)c1cn(nc1c2ccccc2)c3ccccc3 | [3] |

| InChI Key | XFYHUVOWHZCRFB-UHFFFAOYSA-N | Inferred from structure |

Note: Some properties are inferred from chemical supplier data sheets due to the limited availability of peer-reviewed experimental data for this specific compound.

Synthesis and Characterization

Proposed Synthesis Workflow

A plausible synthetic route, adapted from general procedures for related pyrazoles, is outlined below. This workflow is presented to illustrate the chemical logic and should be optimized and validated in a laboratory setting.

Caption: Proposed multi-step synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, step-by-step methodology based on the synthesis of structurally related compounds.[5]

Step 1: Synthesis of Acetophenone phenylhydrazone

-

To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and dry under vacuum to yield acetophenone phenylhydrazone.

Step 2: Synthesis of 1,5-diphenyl-1H-pyrazole-4-carbaldehyde

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) to dimethylformamide (DMF, 5-6 equivalents) with stirring to prepare the Vilsmeier reagent.

-

To this pre-formed reagent, add acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium hydroxide or sodium bicarbonate solution.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 1,5-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid

-

Dissolve the 1,5-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add an oxidizing agent, for example, a solution of potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction (e.g., with sodium sulfite for KMnO₄).

-

Filter the mixture to remove any inorganic precipitates.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the solubility of the compound and its impurities.

Characterization: The structure and purity of the synthesized 1,5-diphenyl-1H-pyrazole-4-carboxylic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons on the two phenyl rings and the pyrazole ring proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the pyrazole core, the two phenyl rings, and the carboxyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically in the range of 2500-3300 cm⁻¹) and a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Activities and Therapeutic Applications

Direct biological data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not extensively reported. However, the extensive research on structurally similar pyrazole derivatives provides a strong basis for predicting its potential biological activities.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of 1,5-diarylpyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6] The blockbuster anti-inflammatory drug Celecoxib (SC-58635) is a prime example of this class of compounds.[6]

Caption: Potential mechanism of action via COX-2 inhibition.

The structural similarity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to known COX-2 inhibitors suggests it may also exhibit anti-inflammatory properties through this mechanism. The two phenyl rings at positions 1 and 5 are common features in many active compounds of this class. The carboxylic acid moiety at position 4 could influence its binding affinity and pharmacokinetic properties.

Enzyme Inhibition: Xanthine Oxidase

Recent studies have highlighted that 1-phenyl-pyrazole-4-carboxylic acid derivatives are potent inhibitors of xanthine oxidase (XOR).[7] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout.

Several synthesized 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown inhibitory potencies in the nanomolar range, comparable to the approved drug febuxostat.[7] Given that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid shares the core 1-phenyl-pyrazole-4-carboxylic acid structure, it is a promising candidate for investigation as a xanthine oxidase inhibitor.

Other Potential Activities

The pyrazole nucleus is associated with a broad spectrum of biological activities.[8] Therefore, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives could also be explored for:

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[9][10]

-

Anticancer Activity: The pyrazole scaffold is present in several anticancer agents, often acting as kinase inhibitors.[11]

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as selective inhibitors of nNOS, suggesting potential applications in neurological disorders.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are not available, general principles from related pyrazole series can be extrapolated:

-

Substitution on Phenyl Rings: The nature and position of substituents on the N1-phenyl and C5-phenyl rings can significantly impact biological activity and selectivity. For instance, in the COX-2 inhibitor series, a p-sulfonamide group on the N1-phenyl ring was found to be crucial for activity.[6]

-

The Carboxylic Acid Moiety: The carboxylic acid group at the C4 position can be a key interaction point with biological targets, for example, through hydrogen bonding. It can also be a site for derivatization to modulate properties like solubility, cell permeability, and metabolic stability.

-

Isomeric Variations: The relative positions of the phenyl groups (e.g., 1,3-diphenyl vs. 1,5-diphenyl) can lead to different biological profiles due to changes in the overall shape and electronic distribution of the molecule.

Future Directions and Conclusion

1,5-diphenyl-1H-pyrazole-4-carboxylic acid represents a molecule of significant interest for further investigation in the field of drug discovery. While direct biological data is currently limited, its structural features, shared with well-established classes of bioactive compounds, strongly suggest its potential as a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Development and Validation of a Robust Synthesis Protocol: A reliable and scalable synthetic route is essential for further studies.

-

Comprehensive Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1/COX-2, xanthine oxidase, and various kinases, as well as in antimicrobial and anticancer assays.

-

Determination of Quantitative Activity: For any identified activities, the potency (e.g., IC₅₀ or Kᵢ values) should be determined through detailed in vitro assays.

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to synthesize and evaluate derivatives to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

References

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid - [D39091]. (n.d.). Synthonix, Inc.

- Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. (2017). European Journal of Medicinal Chemistry.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (n.d.). PubMed Central.

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central.

- 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9. (2022). ChemicalBook.

- CAS:98700-53-9, 1,5-二苯基-1H-吡唑-4-羧酸. (n.d.).

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).

- 1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. (n.d.).

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry.

- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.

- Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry.

- Identification of N-(1H-pyrazol-4-yl)

- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar.

- Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. (2026).

- Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. (2013). Bioorganic & Medicinal Chemistry.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Synthonix, Inc > 98700-53-9 | 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid [synthonix.com]

- 4. 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and field-proven methodologies for its characterization. The guide delves into the compound's structural attributes, spectroscopic profile, solubility, thermal stability, and acidity, underpinned by experimental protocols and theoretical calculations. Our objective is to furnish a robust scientific resource that explains the causality behind experimental choices and provides a self-validating framework for future research and application.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. The incorporation of phenyl and carboxylic acid functionalities at specific positions, as seen in 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, modulates the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for rational drug design and the development of novel therapeutic agents. This guide will systematically explore these characteristics, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Structural Formula and Key Identifiers

-

Chemical Name: 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid

-

Molecular Formula: C₁₆H₁₂N₂O₂[1]

-

Molecular Weight: 276.28 g/mol

-

CAS Number: 98700-53-9[2]

The structure consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Phenyl groups are substituted at the N1 and C5 positions, and a carboxylic acid group is attached at the C4 position. The planarity of the pyrazole ring and the torsional angles of the phenyl and carboxylic acid substituents are critical determinants of its crystal packing and intermolecular interactions.[3][4]

Synthesis Pathway

A common synthetic route to 1,5-diphenyl-1H-pyrazole-4-carboxylic acid involves a multi-step process. A representative synthesis is outlined below.[5] The rationale for this approach lies in the reliable formation of the pyrazole ring through cyclocondensation, followed by functional group manipulations to introduce the carboxylic acid moiety.

Caption: Synthetic workflow for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups.[6] For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the IR spectrum is characterized by several key absorption bands. The broad O-H stretching vibration of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands.[7] The C=O stretching of the carbonyl group in the carboxylic acid gives rise to an intense band between 1690-1760 cm⁻¹.[7] The C-O stretch and O-H bend are also observable in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[7] Aromatic C-H and C=C stretching vibrations from the phenyl rings are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum will show multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. The proton of the carboxylic acid group is typically a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the pyrazole ring, the phenyl rings, and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is characteristically found in the δ 160-180 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, the molecular ion peak (M⁺) would be expected at m/z 276. Fragmentation may involve the loss of the carboxylic acid group (CO₂H) or other characteristic cleavages of the pyrazole ring system.

| Spectroscopic Data Summary | |

| Technique | Expected Key Signals |

| IR (cm⁻¹) | 3300-2500 (O-H stretch, broad), 1760-1690 (C=O stretch), 1320-1210 (C-O stretch)[7] |

| ¹H NMR (δ ppm) | >10 (COOH, broad singlet), 7.0-8.0 (Aromatic protons, multiplets) |

| ¹³C NMR (δ ppm) | 160-180 (C=O of carboxylic acid) |

| Mass Spec (m/z) | 276 (M⁺) |

Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and biological activity.

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy. For pyrazole derivatives, the melting point can vary significantly with substitution. While a specific melting point for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not consistently reported across all databases, related structures such as 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid have reported melting points of 142-146 °C and 224-225 °C, respectively.[8] This suggests that 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature with a relatively high melting point due to strong intermolecular hydrogen bonding from the carboxylic acid groups.

Solubility Profile

The solubility of a compound dictates its bioavailability and formulation possibilities. The presence of both hydrophobic phenyl groups and a hydrophilic carboxylic acid group gives 1,5-diphenyl-1H-pyrazole-4-carboxylic acid amphiphilic character.

Qualitative Solubility Testing: A systematic approach to determining solubility is essential.[9][10][11]

Experimental Protocol: Qualitative Solubility Determination [9][10][12]

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe for dissolution. Test the pH of the solution with litmus paper to determine if it is acidic.[9]

-

Aqueous Base Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh 25 mg sample. Vigorous shaking should be applied. Solubility in NaOH indicates an acidic functional group.[9][10]

-

Aqueous Acid Solubility: If insoluble in water, test solubility in 0.75 mL of 5% HCl.

-

Organic Solvent Solubility: Test solubility in a range of organic solvents of varying polarity (e.g., ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane).[13] Add 25 mg of the compound to 0.75 mL of the solvent and observe for dissolution.

Expected Solubility:

-

Insoluble in water and hexane.

-

Soluble in aqueous base (e.g., NaOH) due to the formation of the sodium carboxylate salt.[9][11]

-

Soluble in polar organic solvents such as methanol, ethanol, and acetone.

Caption: Decision tree for qualitative solubility analysis.

Thermal Stability

Thermal stability is a critical parameter, especially for applications involving heating. Pyrazole and its derivatives are known for their good thermal stability due to the aromaticity of the ring system.[14][15] The thermal stability of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA will reveal the decomposition temperature, while DSC can provide information on melting point and other phase transitions.

Chemical Properties

The chemical reactivity of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is primarily governed by the carboxylic acid functionality.

Acidity and pKa

The pKa is a measure of the acidity of the carboxylic acid group. Carboxylic acids typically have pKa values in the range of 4-5.[16] The exact pKa of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid will be influenced by the electron-withdrawing nature of the pyrazole ring and the phenyl substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration [17][18]

-

Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[17]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments. Record the pH after each addition, ensuring the reading has stabilized.[17]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at half the equivalence point volume.[18]

Caption: Workflow for pKa determination via potentiometric titration.

Reactivity

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyrazole ring is generally stable to many reaction conditions but can be susceptible to electrophilic substitution, although the presence of the deactivating carboxylic acid group would direct substitution to the phenyl rings.

Conclusion

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a molecule with a rich set of physicochemical properties that make it a valuable building block in various scientific disciplines. Its amphiphilic nature, thermal stability, and the reactivity of its carboxylic acid group offer numerous possibilities for modification and application. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and utilize this compound in their work. A thorough understanding of these properties is the cornerstone of innovation in drug discovery and materials science.

References

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024).

- Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd.

- Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (2020).

- Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. (2022).

- Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF. (2013).

- 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9. (2022). ChemicalBook.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- EXPERIMENT 1 DETERMIN

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. (2025).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409. (n.d.). PubChem.

- 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026. (n.d.). PubChem.

- 1-Phenyl-1H-pyrazole-4-carboxylic acid 1134-50-5. (n.d.). Sigma-Aldrich.

- 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 97 21487-45-6. (n.d.). Sigma-Aldrich.

- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C17H14N2O2 | CID 673680. (n.d.). PubChem.

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2018).

- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.

- ChemInform Abstract: Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. | Request PDF. (2010).

- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. (2015). Lifescience Global.

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. (2008).

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). MDPI.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2023).

- Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). The Royal Society of Chemistry.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI.

- The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. (2008).

- 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (15409-48-0). (n.d.). Chemchart.

- Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2015). Physics @ Manasagangotri.

- The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid St

- Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.).

- 15409-48-0(5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID) Product Description. (n.d.). ChemicalBook.

- 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (n.d.). PubChem.

- 15409-48-0|5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). BLDpharm.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2023). Echemi.

- 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. (n.d.).

- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2. (2020). Cardiff University.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts.

- (PDF) Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (2011).

Sources

- 1. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9 [chemicalbook.com]

- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. web.williams.edu [web.williams.edu]

1,5-diphenyl-1H-pyrazole-4-carboxylic acid molecular weight

An In-depth Technical Guide to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and its Significance

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "biologically privileged" scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from cancer to viral infections and inflammatory conditions.[1][3] Notable examples include the kinase inhibitor Ruxolitinib and the anti-HIV agent Lenacapavir, underscoring the scaffold's therapeutic impact.[3]

Within this important class of compounds, 1,5-diphenyl-1H-pyrazole-4-carboxylic acid emerges as a key synthetic intermediate and a molecule of significant interest. Its rigid, well-defined structure, featuring two phenyl rings and a reactive carboxylic acid handle, makes it an ideal starting point for library synthesis in drug discovery campaigns. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, grounded in established scientific principles for professionals in the field.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and characteristics of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O₂ | Calculated |

| Molecular Weight | 264.28 g/mol | Calculated |

| CAS Number | 98700-53-9 | [4] |

| Canonical SMILES | C1=CC=C(C=C1)N2N=C(C(=C2C3=CC=CC=C3)C(=O)O) | N/A |

| Appearance | Typically a solid powder | N/A |

Synthesis and Purification: A Validated Workflow

The synthesis of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is most reliably achieved through a two-step process involving a Vilsmeier-Haack formylation followed by an oxidation reaction. This approach offers high yields and a relatively straightforward purification pathway.

Logical Workflow for Synthesis

The following diagram outlines the strategic conversion of a readily available precursor to the final carboxylic acid.

Caption: Synthetic pathway from pyrazole to carboxylic acid.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for pyrazole functionalization.[5]

Step 1: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxaldehyde

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF under an inert atmosphere. The causality here is the formation of the electrophilic Vilsmeier reagent, which is crucial for the subsequent formylation. Stir the mixture for 30 minutes at 0°C.

-

Electrophilic Aromatic Substitution: Dissolve the starting material, 1,5-diphenyl-1H-pyrazole (1 equivalent), in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophile, preferentially at the C4 position due to steric and electronic factors.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. The aldehyde product will precipitate. Neutralize the solution carefully with a saturated sodium hydroxide solution.

-

Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry. The crude aldehyde can be recrystallized from ethanol to achieve high purity.

Step 2: Oxidation to 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid

-

Reaction Setup: Dissolve the aldehyde from Step 1 (1 equivalent) in acetone. In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 3 equivalents) and sulfamic acid (NH₂SO₃H, 3 equivalents). The sulfamic acid acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

-

Oxidation: Add the sodium chlorite solution to the aldehyde solution and stir vigorously at room temperature for 2-4 hours. The aldehyde is oxidized to the corresponding carboxylic acid.

-

Quenching and Isolation: After TLC confirms the consumption of the starting material, concentrate the mixture under reduced pressure to remove the acetone.

-

Purification: Dissolve the residue in ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

-

Final Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides irrefutable evidence of the target molecule's identity.

| Analysis Method | Expected Results and Interpretation |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-8.0 ppm corresponding to the two phenyl rings. Pyrazole Proton: A sharp singlet for the C3-H proton. Carboxylic Proton: A broad singlet (often > δ 10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Signals in the aromatic region (δ 110-150 ppm). A distinct downfield signal for the carboxylic carbon (> δ 160 ppm). The number of signals should correspond to the number of unique carbon atoms in the structure. |

| FT-IR | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹. C=N & C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight (264.28). |

Applications in Drug Discovery and Chemical Biology

The title compound is not merely a synthetic curiosity; it is a valuable building block for creating novel therapeutics, particularly in oncology. Its derivatives have shown promise as potent enzyme inhibitors.[2][6]

Role as a Scaffold for Kinase Inhibitors

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[6] MEK, a kinase within this pathway, is a validated therapeutic target. Research has demonstrated that amide derivatives of the diphenyl-pyrazole-4-carboxylic acid core can act as potent MEK inhibitors.[6]

The workflow below illustrates how 1,5-diphenyl-1H-pyrazole-4-carboxylic acid serves as a starting point in a typical drug discovery project.

Caption: Role of the title compound in a drug discovery pipeline.

The carboxylic acid group provides a convenient attachment point for diversification. Through standard amide coupling reactions, a large library of N-substituted derivatives can be rapidly synthesized. These libraries are then screened against biological targets like MEK to identify initial "hits." Subsequent structure-activity relationship (SAR) studies refine these hits into potent and selective lead compounds, demonstrating the pivotal role of the core scaffold.

Conclusion

1,5-Diphenyl-1H-pyrazole-4-carboxylic acid is a compound of significant utility for researchers in organic synthesis and drug development. Its straightforward, high-yield synthesis and the validated protocols for its characterization make it an accessible and reliable building block. Its proven application as a core scaffold for developing potent kinase inhibitors highlights its value in the ongoing search for novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, verification, and strategic deployment in advanced research programs.

References

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Cao, H. et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(20), 4847-4853. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances. Available at: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. Available at: [Link]

-

ChemUniverse. (n.d.). 1,5-diphenyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]

-

MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1569. Available at: [Link]

-

Mol-Instincts. (n.d.). Pyrazoles database - synthesis, physical properties. Available at: [Link]

-

Alam, M. J. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(23), 7316. Available at: [Link]

-

Arkat USA. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2- cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkivoc, 2020(6), 238-246. Available at: [Link]

-

MDPI. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1013. Available at: [Link]

-

Kumar, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. Available at: [Link]

- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Zia-ur-Rehman, M. et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3329. Available at: [Link]

-

Nagaraja, G. K. et al. (2016). Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Research on Chemical Intermediates, 42, 4497-4511. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1, 5-Diphenyl-1H-pyrazole-4-carboxylic acid | 98700-53-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Determination of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid

Introduction

In the landscape of pharmaceutical research and drug development, pyrazole derivatives represent a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities. The compound 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, with its distinct structural motif, is a subject of interest for its potential as a synthetic intermediate or a pharmacologically active agent. The journey from a promising molecule to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, among which aqueous solubility is paramount. Solubility dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a compound.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals tasked with characterizing 1,5-diphenyl-1H-pyrazole-4-carboxylic acid. As of the date of this publication, specific experimental solubility data for this compound is not extensively documented in publicly accessible literature. Therefore, this document takes a proactive, field-proven approach. It does not merely present data but equips the researcher with the foundational theory, predictive insights, and robust, self-validating experimental protocols necessary to generate high-quality solubility data in their own laboratory. We will delve into the causality behind experimental design, ensuring that the methodologies provided are not just a series of steps, but a logical framework for producing reliable and reproducible results.

Predicted Physicochemical Profile and Structural Insights

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. In the absence of comprehensive experimental data for 1,5-diphenyl-1H-pyrazole-4-carboxylic acid, we can leverage data from analogous structures and computational prediction tools to build a foundational profile. This predictive approach is a standard and necessary first step in pre-formulation studies, guiding experimental design and resource allocation.

Structural Analysis:

-

Pyrazole Core: The five-membered aromatic pyrazole ring is a key heterocyclic scaffold.[1] Its planar structure and the presence of two nitrogen atoms contribute to its chemical properties.[1]

-

Carboxylic Acid Group (-COOH): This functional group at the 4-position is the primary determinant of the compound's acidic nature and its potential for pH-dependent solubility. It can act as a hydrogen bond donor and acceptor.

-

Diphenyl Substitution: The two phenyl groups at the 1 and 5 positions are bulky, non-polar (lipophilic) moieties. Their presence is expected to significantly decrease aqueous solubility compared to a non-substituted pyrazole core and increase solubility in organic solvents. The large, rigid structure may also contribute to a high melting point and strong crystal lattice energy, which in turn would decrease solubility.

Predicted Physicochemical Properties:

The following table summarizes key physicochemical parameters. It is crucial to recognize that these are in silico predictions; they provide a valuable starting point but must be confirmed by empirical measurement. The prediction accuracy of modern software is generally reliable, but can vary.[2]

| Property | Predicted Value | Source & Rationale |

| Molecular Formula | C₁₆H₁₂N₂O₂ | - |

| Molecular Weight | 264.28 g/mol | - |

| Melting Point (°C) | >200 (Estimated) | Based on related structures like 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid (m.p. 224-225 °C).[3] High molecular weight and rigid structure suggest a high melting point. |

| pKa | 3.5 - 4.5 | Predicted using software like ACD/Percepta or MarvinSketch.[2] The carboxylic acid group's acidity is influenced by the electron-withdrawing nature of the pyrazole ring. |

| logP (o/w) | 3.0 - 4.0 | Predicted using software like ChemDraw or ACD/Percepta. The two phenyl groups contribute significantly to the lipophilicity, suggesting poor aqueous solubility. |

Theoretical Framework: pH-Dependent Solubility

The carboxylic acid moiety of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid is the lynchpin of its aqueous solubility behavior. According to the Henderson-Hasselbalch equation, the ionization state of the molecule is dependent on the pH of the solution and the pKa of the acidic group.

The equilibrium between the non-ionized (less soluble) and ionized (more soluble) forms can be depicted as follows:

Caption: pH-dependent equilibrium of the carboxylic acid.

Causality:

-